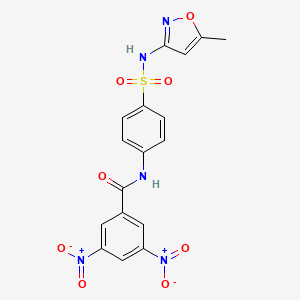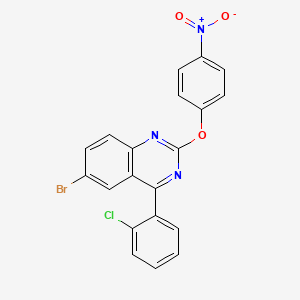![molecular formula C23H29NO4S B11682217 Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682217.png)
Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Metil-2-[2-(4-propilfenoxi)acetamido]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo es un compuesto orgánico complejo con una estructura única. Este compuesto pertenece a la clase de benzotiofenos, que son conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Metil-2-[2-(4-propilfenoxi)acetamido]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación del núcleo benzotiofeno: Esto se puede lograr mediante una reacción de ciclación que involucra un precursor de tiofeno adecuado.
Introducción del grupo acetamido: Este paso involucra la reacción del núcleo benzotiofeno con un derivado de acetamida apropiado.
Unión del grupo propilfenoxi: Esto se hace típicamente a través de una reacción de eterificación usando 4-propilfenol y un grupo saliente adecuado.
Esterificación: El paso final involucra la esterificación del grupo ácido carboxílico con etanol para formar el éster etílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones óptimas de reacción y el uso de catalizadores para mejorar el rendimiento y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Metil-2-[2-(4-propilfenoxi)acetamido]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para modificar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: Tanto las reacciones de sustitución nucleofílica como electrófila se pueden realizar en este compuesto para introducir nuevos sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (por ejemplo, Br₂, Cl₂) y los nucleófilos (por ejemplo, aminas, alcoholes) se emplean comúnmente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 6-Metil-2-[2-(4-propilfenoxi)acetamido]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Este compuesto se puede utilizar en estudios que involucran la inhibición de enzimas y la unión de receptores.
Medicina: Tiene posibles aplicaciones terapéuticas debido a su actividad biológica, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción del 6-Metil-2-[2-(4-propilfenoxi)acetamido]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos al unirse a estas dianas y modular su actividad, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 6-Terc-butil-2-[2-(4-propilfenoxi)acetamido]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo
- N-(2-etil-6-metilfenil)-2-(4-propilfenoxi)acetamida
Singularidad
El 6-Metil-2-[2-(4-propilfenoxi)acetamido]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo es único debido a su patrón de sustitución específico y la presencia del grupo éster etílico. Esta estructura única contribuye a sus propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C23H29NO4S |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
ethyl 6-methyl-2-[[2-(4-propylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H29NO4S/c1-4-6-16-8-10-17(11-9-16)28-14-20(25)24-22-21(23(26)27-5-2)18-12-7-15(3)13-19(18)29-22/h8-11,15H,4-7,12-14H2,1-3H3,(H,24,25) |
Clave InChI |
HHNSMKYVCUCEHN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)
![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)
![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11682172.png)
![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11682176.png)
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B11682184.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682189.png)
![Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682197.png)
![(2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11682201.png)


